molecular formula C7H9N5O B1315241 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate CAS No. 524-35-6

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Cat. No.: B1315241
CAS No.: 524-35-6
M. Wt: 179.18 g/mol
InChI Key: NAIGKGQHPIGYBB-UHFFFAOYSA-N
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Description

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a chemical compound with the molecular formula C7H9N5O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate typically involves the reaction of dimethylguanine with potassium chloride in the presence of a platinum complex. The reaction is carried out at 50°C for four days in the dark. The resulting product is then concentrated, filtered, and dissolved in water. Ethylguanine is added, and the mixture is allowed to stand at 40°C for three days in the dark. The final product is obtained by filtration, concentration, and crystallization with sodium perchlorate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium chloride, platinum complexes, ethylguanine, and sodium perchlorate. Reaction conditions typically involve controlled temperatures, specific solvents, and extended reaction times .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine compounds.

Scientific Research Applications

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate involves its interaction with specific molecular targets, such as purinergic receptors. By binding to these receptors, the compound can modulate various cellular pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloropurine
  • 2-Amino-6-mercaptopurine
  • 2-Amino-6-methylpurine

Uniqueness

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is unique due to its specific structural features, such as the presence of two methyl groups at positions 7 and 9 and an amino group at position 2. These structural characteristics confer distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

2-amino-7,9-dimethylpurin-9-ium-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5/h3H,1-2H3,(H2-,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIGKGQHPIGYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966810
Record name 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate
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Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-35-6
Record name 6H-Purinium, 2-amino-1,7-dihydro-7,9-dimethyl-6-oxo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 524-35-6
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Record name 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ammonio-6,9-dihydro-7,9-dimethyl-6-oxo-1H-purinium
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